molecular formula C22H26FN3O3S B2862247 (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 690247-21-3

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2862247
CAS No.: 690247-21-3
M. Wt: 431.53
InChI Key: JOCBTIIRYRXEJN-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methanone moiety linked to a methyl-pyrrolidinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using nucleophilic aromatic substitution reactions.

    Attachment of Methanone Moiety: The methanone group is introduced through acylation reactions.

    Formation of Pyrrolidinylsulfonylphenyl Group: The final step involves the formation of the pyrrolidinylsulfonylphenyl group through sulfonation and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound might bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
  • (4-(2-Bromophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Uniqueness

The uniqueness of (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can affect the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c1-17-8-9-18(16-21(17)30(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)20-7-3-2-6-19(20)23/h2-3,6-9,16H,4-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCBTIIRYRXEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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